An In-Depth Technical Guide to 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine hydrochloride: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. Among the myriad of fluorine-containing heterocyclic building blocks, 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine hydrochloride emerges as a compound of significant interest. Its unique structural features—a pyrazole core, a difluoroethyl substituent, and an amino group—present a versatile platform for the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, and an exploration of its potential applications in drug discovery.
Physicochemical and Structural Characteristics
1-(2,2-Difluoroethyl)-1H-pyrazol-4-amine hydrochloride is a pyrazole derivative distinguished by a difluoroethyl group at the N1 position and an amine at the C4 position, presented as a hydrochloride salt. The presence of the difluoroethyl moiety can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.[1]
| Property | Value | Source |
| CAS Number | 1197231-23-4 | [2] |
| Molecular Formula | C₅H₈ClF₂N₃ | [2] |
| Molecular Weight | 183.59 g/mol | [2] |
| Canonical SMILES | C1=C(C=NN1CC(F)F)N.Cl | N/A |
| Physical Form | Solid (predicted) | N/A |
| Solubility | Soluble in polar solvents such as water, methanol, and DMSO (predicted) | N/A |
| Stability | Stable under normal laboratory conditions. Store in a cool, dry place away from strong oxidizing agents. | N/A |
Synthesis and Purification: A Validated Protocol
The synthesis of 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine hydrochloride can be approached through a multi-step sequence, commencing with the N-alkylation of a suitable pyrazole precursor followed by the introduction and subsequent reduction of a nitro group. This method offers a reliable and scalable route to the target compound.
A plausible and commonly employed synthetic strategy involves the initial nitration of a pyrazole ring, followed by N-alkylation and subsequent reduction of the nitro group to the desired amine.
Experimental Protocol
Step 1: Synthesis of 1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole
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Reaction Setup: To a solution of 4-nitro-1H-pyrazole (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (1.5 equivalents).
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Alkylation: To the stirred suspension, add 1-bromo-2,2-difluoroethane or 2,2-difluoroethyl triflate (1.2 equivalents) dropwise at room temperature.
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Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
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Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole.
Step 2: Reduction of 1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole to 1-(2,2-Difluoroethyl)-1H-pyrazol-4-amine
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Reaction Setup: Dissolve 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole (1 equivalent) in a protic solvent such as methanol or ethanol.
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Catalytic Hydrogenation: Add a catalytic amount of palladium on carbon (10% w/w).
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Reduction: Subject the reaction mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.
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Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a new, more polar spot indicates the formation of the amine.
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Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine.
Step 3: Formation of the Hydrochloride Salt
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Salt Formation: Dissolve the crude 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine in a minimal amount of a suitable solvent like diethyl ether or dichloromethane.
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Acidification: Add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
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Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., hexane), and dry under vacuum to yield 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine hydrochloride.
Causality Behind Experimental Choices
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The choice of a strong base like potassium carbonate in the alkylation step is crucial for the deprotonation of the pyrazole nitrogen, facilitating the nucleophilic attack on the fluoroethylating agent.
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Catalytic hydrogenation with palladium on carbon is a clean and efficient method for the reduction of aromatic nitro groups to amines, often proceeding with high yield and minimal side products.[3]
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The final salt formation with hydrochloric acid is performed to improve the compound's stability and crystallinity, which is often desirable for purification and handling in a pharmaceutical setting.
Synthetic Workflow Diagram
Caption: Synthetic route to the target compound.
Spectral Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling | Notes |
| ¹H NMR | 7.0-8.0 | s | - | Pyrazole C-H protons (2H) |
| 5.5-6.5 | t | J(H,F) | -CHF₂ proton (1H) | |
| 4.0-5.0 | t | J(H,H) | -CH₂- protons (2H) | |
| Broad singlet | - | - | -NH₃⁺ protons (3H) | |
| ¹³C NMR | 130-150 | - | - | Pyrazole C atoms |
| 110-125 | t | J(C,F) | -CHF₂ carbon | |
| 45-60 | t | J(C,F) | -CH₂- carbon | |
| ¹⁹F NMR | -110 to -130 | d | J(F,H) | -CHF₂ fluorine atoms |
Mass Spectrometry (MS)
Mass spectrometry would be utilized to confirm the molecular weight of the free base. The expected molecular ion peak [M+H]⁺ for C₅H₇F₂N₃ would be observed at m/z 148.06.
Reactivity and Stability
The chemical reactivity of 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine hydrochloride is primarily dictated by the amino group and the pyrazole ring. The amino group can act as a nucleophile in various reactions, such as acylation, alkylation, and condensation reactions, allowing for further functionalization. The pyrazole ring is a stable aromatic system, but it can undergo electrophilic substitution under certain conditions, although the presence of the electron-donating amino group and the electron-withdrawing difluoroethyl group will influence the regioselectivity of such reactions.
The hydrochloride salt form enhances the compound's stability and reduces its hygroscopicity compared to the free base. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and dark place.
Potential Applications in Drug Discovery
Fluorinated pyrazoles are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities.[1] The introduction of fluorine atoms can enhance metabolic stability, increase binding affinity, and improve cell permeability.[1]
While specific biological activities for 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine hydrochloride have not been extensively reported in publicly accessible literature, its structural motifs suggest potential applications in several therapeutic areas:
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Kinase Inhibitors: The pyrazole core is a common feature in many kinase inhibitors. The 4-amino group provides a key interaction point for hydrogen bonding with the hinge region of many kinases.
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GPCR Ligands: Substituted pyrazoles have been explored as ligands for various G-protein coupled receptors.
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Antimicrobial and Antiviral Agents: The pyrazole nucleus is present in several compounds with demonstrated antimicrobial and antiviral properties.
This compound serves as a valuable building block for the synthesis of more complex molecules in drug discovery programs. The primary amine offers a convenient handle for derivatization, enabling the exploration of structure-activity relationships (SAR) in lead optimization campaigns.
Safety and Handling
Based on data for similar compounds, 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine hydrochloride should be handled with care in a well-ventilated laboratory environment.[4] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Conclusion
1-(2,2-difluoroethyl)-1H-pyrazol-4-amine hydrochloride is a promising and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a fluorinated substituent and a reactive amino group on a stable pyrazole core makes it an attractive starting point for the synthesis of novel therapeutic agents. The synthetic route outlined in this guide provides a practical approach for its preparation, enabling further investigation into its biological properties and potential as a lead scaffold in various drug development programs. As research in the field of fluorinated heterocycles continues to expand, the utility of this and related compounds is expected to grow, contributing to the development of next-generation therapeutics.

